4-Aminohexan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-aminohexan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-6(7)4-5(2)8/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXRRPAWODYRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565989-00-5 | |
| Record name | 4-aminohexan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Architecture and Importance Within the Amino Alcohol Class
The structural characteristics of 4-Aminohexan-2-ol define its chemical behavior and potential applications. It is a bifunctional organic compound that belongs to the alkanolamine family, which are noted for their versatility in chemical synthesis. wikipedia.org
The molecule consists of a six-carbon aliphatic backbone. A hydroxyl (-OH) group is attached to the second carbon atom, and an amino (-NH2) group is located at the fourth carbon position. This arrangement classifies this compound as a γ-amino alcohol or a 1,3-amino alcohol, as the two functional groups are separated by two carbon atoms. The presence of these two reactive sites on a flexible hexane (B92381) chain is a key feature of its molecular architecture. uni.lu
A critical aspect of its structure is stereochemistry. The carbon atoms at positions 2 and 4 are both chiral centers, meaning they are attached to four different substituent groups. Consequently, this compound can exist as four distinct stereoisomers (two pairs of enantiomers). docbrown.info The precise spatial arrangement of the amino and hydroxyl groups is crucial as it significantly influences the molecule's interaction with other chiral molecules, a vital consideration in fields like asymmetric synthesis and medicinal chemistry.
Amino alcohols as a class are fundamental building blocks in organic chemistry. nih.gov They serve as key intermediates in the synthesis of more complex molecules, including a wide range of biologically active compounds and pharmaceuticals. scbt.comacs.org While 1,2-amino alcohols have been more extensively studied, there is growing interest in 1,3-amino alcohols like this compound for their utility in asymmetric induction and as chiral synthons. acs.orgsioc-journal.cn
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | sigmaaldrich.com |
| Molecular Formula | C6H15NO | uni.lu |
| Molecular Weight | 117.19 g/mol | sigmaaldrich.com |
| CAS Number | 1565989-00-5 | sigmaaldrich.combldpharm.comchemsrc.com |
| InChI Key | FQXRRPAWODYRLV-UHFFFAOYSA-N | uni.lusigmaaldrich.com |
| Canonical SMILES | CCC(CC(C)O)N | uni.lu |
| Classification | γ-Amino Alcohol (1,3-Amino Alcohol) | acs.org |
Evolution of Research on Functionalized Hexanol Derivatives
Research into functionalized hexanol derivatives is part of a broader scientific effort to create novel molecules with tailored properties. Hexanol, a simple six-carbon primary alcohol, serves as a basic scaffold that can be chemically modified. nih.gov By introducing various functional groups, such as amines, esters, or ethers, chemists can develop a vast library of derivatives with specific functionalities for diverse applications. ontosight.ai
The synthesis of amino alcohols has evolved significantly, moving from classical multi-step chemical processes to more efficient and stereoselective methods. nih.gov Traditional organic synthesis of these compounds often requires protecting group strategies and can be labor-intensive. nih.gov Modern research focuses on overcoming these challenges. For instance, methods for synthesizing 1,3-amino alcohols include aldol (B89426) or azo-aldol condensation reactions, transition metal-catalyzed C-H activation, and the ring-opening of azocyclic compounds. acs.orgsioc-journal.cn
A key driver in the evolution of this research area is the demand for enantiomerically pure compounds, particularly for pharmaceutical applications. acs.org The development of asymmetric synthesis, which allows for the selective production of a single stereoisomer, has been a major focus. acs.org This includes the use of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions. nih.govacs.org More recently, biocatalysis, which uses enzymes to perform chemical transformations, has emerged as a powerful alternative. Enzymatic cascade reactions can produce chiral amino alcohols with high stereoselectivity, often under milder conditions and with fewer steps than conventional chemical routes. nih.govbiorxiv.org
Research on other functionalized hexanols, such as 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) derivatives, highlights the strategy of modifying a simple hexanol chain to develop potent and selective enzyme inhibitors, a key goal in drug discovery. acs.org This illustrates the general principle of using a hydrocarbon scaffold like hexane (B92381) to position functional groups in precise orientations to achieve a desired biological or chemical effect.
Interdisciplinary Research Opportunities for 4 Aminohexan 2 Ol
Chemical Synthesis Pathways
The construction of the this compound backbone can be achieved through several reliable chemical routes. These methods focus on the strategic introduction of the amino and hydroxyl functionalities onto a hexane (B92381) framework.
Retrosynthetic Analysis and Key Starting Materials
A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary bond formations to consider are the carbon-nitrogen and carbon-oxygen bonds. A logical approach involves the disconnection of the amine and alcohol functionalities, leading back to a bifunctional or suitably functionalized precursor.
One common retrosynthetic strategy involves disconnecting the C-N bond, suggesting an amino group introduction via reductive amination of a corresponding ketone, 4-oxohexan-2-ol, or the reduction of a nitrogen-containing precursor like a nitroalkane or an azide (B81097). Another viable route is the disconnection of the C-O bond, which points towards the opening of an epoxide with an amine.
Based on these analyses, key starting materials can be identified. A prevalent and logical starting point is hex-4-en-2-one. This precursor contains the basic carbon skeleton and functionalities that can be readily transformed into the desired amino and hydroxyl groups. Other potential starting materials include nitroalkanes or amino acids, which can be elaborated to the target structure.
Table 1: Potential Starting Materials for this compound Synthesis
| Starting Material | Synthetic Rationale |
|---|---|
| Hex-4-en-2-one | Contains the required six-carbon backbone and can undergo sequential or tandem reactions to introduce the amino and hydroxyl groups. |
| 4-Nitrohexan-2-ol | The nitro group can be reduced to an amine, directly yielding the target compound. |
| 4-Oxohexan-2-ol | Can undergo reductive amination to introduce the amino group. |
Strategic Functional Group Transformations
The synthesis of this compound from a chosen starting material involves a series of strategic functional group transformations. For instance, starting from hex-4-en-2-one, a conjugate addition of an amine or an amine equivalent to the α,β-unsaturated ketone can install the amino group at the 4-position. The subsequent reduction of the ketone at the 2-position would then furnish the desired this compound.
Alternatively, an epoxide intermediate can be a versatile precursor. The synthesis could proceed via the epoxidation of a suitable hexene derivative, followed by a regioselective ring-opening with an amine nucleophile. The regioselectivity of the epoxide opening is a critical factor in this approach.
Reduction Methodologies from Nitrogen-Containing Precursors
A widely used and effective method for the synthesis of amino alcohols is the reduction of nitrogen-containing precursors, particularly nitro compounds. The synthesis of 1-aminohexan-2-ol (B1280611), a structural isomer, has been achieved through the hydrogenation of 2-nitrohexan-1-ol using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This methodology is directly applicable to the synthesis of this compound from 4-nitrohexan-2-ol.
Another approach involves the use of transaminases in a biocatalytic process. Polyketide synthase (PKS) platforms have been engineered to produce various amino alcohols. biorxiv.orgresearchgate.net These systems can catalyze the transamination of a terminal aldehyde, which is formed by the reductive cleavage of an acyl substrate. biorxiv.org This biosynthetic approach offers a green and highly selective alternative to traditional chemical methods.
Table 2: Representative Reduction Methods for Amino Alcohol Synthesis
| Precursor | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2-Nitrohexan-1-ol | H₂, 5% Pd/C, ethanol (B145695), 1-2 atm, 25-30°C | 1-Aminohexan-2-ol |
Chiral Synthesis and Enantioselective Preparation of this compound
Given that this compound possesses two stereocenters, the control of stereochemistry is paramount for accessing stereoisomerically pure forms of the compound. This can be achieved through diastereoselective, enantioselective, or chiral resolution methods.
Diastereoselective and Enantioselective Approaches
The synthesis of specific diastereomers of this compound can be achieved by controlling the stereochemical outcome of the key bond-forming reactions. For example, the reduction of a chiral 4-aminohexan-2-one (B13196820) can proceed with high diastereoselectivity, depending on the reducing agent and the existing stereocenter's directing influence.
Enantioselective synthesis can be accomplished by using chiral catalysts or auxiliaries. A notable example in the synthesis of a related compound, 1-amino-4-methylpentan-2-ol, involves the use of a chiral guanidine (B92328) as a catalyst for the formation of a chiral nitroalcohol. google.comgoogle.com This approach establishes the stereochemistry early in the synthetic sequence.
Another powerful method is chiral resolution, where a racemic mixture of the amino alcohol is separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent. For 1-aminoalkan-2-ols, N-tosyl-leucine has been successfully employed as a resolving agent. google.comgoogle.com The diastereomeric salts exhibit different solubilities, allowing for their separation by crystallization. google.comgoogle.com
Table 3: Chiral Resolution of 1-Aminohexan-2-ol
| Resolving Agent | Solvent | Outcome | Reference |
|---|
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules. In the context of this compound, this could involve the asymmetric hydrogenation of an appropriate enamine or imine precursor, or the asymmetric transfer hydrogenation of a suitable ketone.
While specific examples for the catalytic asymmetric synthesis of this compound are not prevalent in the literature, general methods for the asymmetric synthesis of amino alcohols are well-established. These include the use of chiral metal complexes, such as those based on rhodium, ruthenium, or iridium, with chiral phosphine (B1218219) ligands to effect asymmetric reductions. The development of a catalytic asymmetric synthesis for this compound would likely draw upon these established principles.
Resolution Strategies for Racemic Amino Alcohol Mixtures and Potential for this compound
The synthesis of amino alcohols often results in a racemic mixture, containing equal amounts of both enantiomers. Since the biological activity of chiral molecules is typically dependent on their specific stereochemistry, the separation of these enantiomers is a critical step. This process, known as chiral resolution, can be achieved through various strategies.
Diastereomeric Salt Formation and Fractional Crystallization (e.g., applied to 1-aminohexan-2-ol)
A well-established industrial method for resolving racemic amino alcohols is through the formation of diastereomeric salts. This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization.
A notable example of this strategy is the resolution of racemic 1-aminohexan-2-ol. In this process, an enantiopure form of N-tosyl-leucine (TOSLEU) is used as the resolving agent. When racemic 1-aminohexan-2-ol is dissolved in a suitable solvent like absolute ethanol along with (S)-TOSLEU, two diastereomeric salts are formed. The (S)-1-aminohexan-2-ol-(S)-TOSLEU salt is less soluble and precipitates out of the solution, allowing for its isolation via filtration. Subsequently, the resolved amino alcohol can be liberated from the salt by treatment with a base, such as sodium hydroxide.
Given the structural similarity between 1-aminohexan-2-ol and this compound, it is highly probable that this resolution strategy could be successfully applied to a racemic mixture of this compound. The key would be the selection of an appropriate chiral acid to form diastereomeric salts with significantly different solubilities, enabling efficient separation through fractional crystallization.
| Resolution of 1-Aminohexan-2-ol via Diastereomeric Salt Formation | |
| Racemic Compound | 1-Aminohexan-2-ol |
| Chiral Resolving Agent | (S)-N-tosyl-leucine ((S)-TOSLEU) |
| Solvent | Absolute Ethanol |
| Process | 1. Dissolution of the racemic amino alcohol and the resolving agent. |
| 2. The less soluble diastereomeric salt, (S)-1-aminohexan-2-ol-(S)-TOSLEU, precipitates. | |
| 3. The salt is isolated by filtration. | |
| 4. The resolved (S)-1-aminohexan-2-ol is recovered by treating the salt with a base. | |
| Potential Application | This method is potentially applicable to the resolution of racemic this compound. |
Kinetic Resolution Techniques
Kinetic resolution is another powerful method for separating enantiomers from a racemic mixture. This strategy relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, converting it into a new product, while the unreacted, slower-reacting enantiomer is left behind in high enantiomeric excess.
Several kinetic resolution techniques have been developed for amino alcohols:
Enantioselective Acylation: Chiral catalysts, including enzymes like lipases or synthetic organotin catalysts, can be used to selectively acylate one enantiomer of a racemic amino alcohol. A highly enantioselective kinetic resolution of 1,3-amino alcohols has been achieved via O-acylation using a chiral organotin catalyst, yielding both the acylated product and the remaining amino alcohol with high enantioselectivity. rsc.org
Enantioselective Acetalization: A highly efficient kinetic resolution of racemic amino alcohols has been demonstrated using a chiral phosphoric acid catalyst to promote intermolecular acetalization. acs.orgnih.gov In this process, one enantiomer reacts preferentially with an enol ether to form an acetal, leaving the other enantiomer unreacted. acs.orgnih.gov
Dynamic Kinetic Resolution (DKR): DKR is an advanced form of kinetic resolution that combines the enantioselective reaction with in-situ racemization of the slower-reacting enantiomer. researchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. researchgate.net This has been successfully applied to alcohols and amines using a combination of an enzyme (for resolution) and a metal complex (for racemization). researchgate.net
These kinetic resolution methods offer versatile and efficient pathways to obtain enantiomerically enriched amino alcohols, including potentially this compound.
Biocatalytic and Biosynthetic Routes to Amino Alcohols
In the pursuit of more sustainable and selective chemical manufacturing, biocatalysis and biosynthesis have emerged as powerful alternatives to traditional chemical synthesis. These methods utilize enzymes or engineered microorganisms to produce valuable chemicals like amino alcohols under mild conditions with high stereoselectivity. nih.gov
Enzyme-Catalyzed Asymmetric Synthesis of Amino Alcohols
The use of isolated enzymes for asymmetric synthesis offers significant advantages, including high selectivity and environmentally benign reaction conditions. nih.gov Chiral amino alcohols are key industrial building blocks, and various enzymatic routes have been developed for their production. nih.gov
A particularly effective strategy for synthesizing chiral amino alcohols involves the combined use of keto reductases (KREDs) and amine transaminases (ATAs). diva-portal.orgd-nb.info This enzymatic pairing allows for the highly selective and modular synthesis of all four possible diastereomers of a 1,3-amino alcohol from a single starting material. diva-portal.org
The process typically proceeds in a sequential, one-pot manner:
Keto Reductase (KRED) Step: A KRED, which is dependent on a nicotinamide (B372718) cofactor (NAD(P)H), reduces a prochiral ketone to a chiral hydroxy ketone with high enantioselectivity. mdpi.com Both (R)- and (S)-selective KREDs are available, allowing for the production of either enantiomer of the hydroxy ketone intermediate.
Amine Transaminase (ATA) Step: An ATA then catalyzes the transfer of an amino group from an amine donor to the remaining keto group of the hydroxy ketone intermediate. diva-portal.org Like KREDs, ATAs are available with complementary stereoselectivities ((R)- or (S)-selective), enabling precise control over the stereochemistry of the newly formed amino center. diva-portal.org
By selecting the appropriate combination of (R)- or (S)-selective KREDs and ATAs, it is possible to synthesize any desired stereoisomer of the final amino alcohol product. diva-portal.orgd-nb.info For example, this modular approach has been used to synthesize both cis- and trans-4-aminocyclohexanol (B47343) from 1,4-cyclohexanedione. d-nb.info
| Enzyme Combination for Stereoisomer Synthesis | Intermediate | Final Product |
| (S)-Keto Reductase + (S)-Amine Transaminase | (S)-Hydroxyketone | (S,S)-Amino Alcohol |
| (S)-Keto Reductase + (R)-Amine Transaminase | (S)-Hydroxyketone | (S,R)-Amino Alcohol |
| (R)-Keto Reductase + (S)-Amine Transaminase | (R)-Hydroxyketone | (R,S)-Amino Alcohol |
| (R)-Keto Reductase + (R)-Amine Transaminase | (R)-Hydroxyketone | (R,R)-Amino Alcohol |
Engineered Polyketide Synthase (PKS) Platforms for Amino Alcohol Production
A frontier in biosynthesis involves the engineering of metabolic pathways and large enzyme complexes to produce non-natural or "new-to-nature" molecules. Engineered polyketide synthase (PKS) platforms represent a powerful approach for the de novo biosynthesis of a wide range of chemicals, including diols, hydroxy acids, and amino alcohols. biorxiv.orgbiorxiv.orgresearchgate.net
PKSs are enzymatic assembly lines that build complex carbon chains from simple precursor molecules like acetyl-CoA and malonyl-CoA. By redesigning these modular enzymes, it is possible to control the length and branching of the carbon skeleton. biorxiv.orgbiorxiv.org A novel PKS platform has been developed that utilizes a versatile loading module and a terminal thioreductase (TR) to produce an aldehyde intermediate. biorxiv.orgbiorxiv.orgresearchgate.net This reactive aldehyde can then be converted into different classes of compounds by dedicated downstream enzymes:
Alcohol Dehydrogenases (ADHs) reduce the aldehyde to a diol. biorxiv.orgbiorxiv.org
Aldehyde Dehydrogenases (ALDHs) oxidize the aldehyde to a hydroxy acid. biorxiv.orgresearchgate.net
Transaminases (TAs) convert the aldehyde into an amino alcohol. biorxiv.orgbiorxiv.orgresearchgate.net
This platform has been successfully used in the microorganism Streptomyces albus to produce a variety of amino alcohols by integrating transaminase genes into the engineered host. biorxiv.orgproteomexchange.org This approach demonstrates remarkable tunability and efficiency, providing a direct biosynthetic route to valuable chemical building blocks. biorxiv.orgproteomexchange.org The production of compounds such as 4-aminobutan-2-ol (B1584018) and 1-aminohexan-3-ol (B2990481) highlights the platform's capability and suggests that the biosynthesis of this compound is feasible through this route. biorxiv.orgescholarship.org
| Amino Alcohols Produced by an Engineered PKS-TR Platform |
| 4-Aminobutan-2-ol escholarship.org |
| 1-Aminopentan-3-ol escholarship.org |
| 1-Aminohexan-3-ol escholarship.org |
| 4-Amino-3-methylbutan-2-ol escholarship.org |
| 1-Amino-2-methylpentan-3-ol escholarship.org |
| 1-Amino-2-methylhexan-3-ol escholarship.org |
Microbial Systems for Bioconversion and Fermentation
The synthesis of chiral amino alcohols like this compound through microbial systems represents a promising green alternative to conventional chemical methods. This approach leverages the inherent stereoselectivity of enzymes within whole-cell biocatalysts or through fermentation pathways, offering the potential for high-purity stereoisomers under mild reaction conditions. Research in this area focuses on two primary strategies: the use of engineered microorganisms expressing specific enzyme cascades and the application of versatile biosynthetic platforms, such as those based on polyketide synthases.
Engineered Whole-Cell Biocatalysts
Whole-cell biocatalysis is an effective strategy for the synthesis of chiral amines and amino alcohols, as it obviates the need for costly enzyme purification and facilitates the regeneration of essential cofactors like NAD(P)H. acs.orgresearchgate.net Engineered strains of microorganisms, most notably Escherichia coli, are frequently employed as microbial factories for this purpose. acs.org
One established biocatalytic approach that could be adapted for the synthesis of this compound is the "hydrogen-borrowing" cascade. acs.org This methodology involves the in-situ oxidation of a starting alcohol to a ketone intermediate by an alcohol dehydrogenase (ADH), followed by the reductive amination of the ketone to the desired amine by an amine dehydrogenase (AmDH) or a transaminase (TA). acs.orgresearchgate.net The Turner group has demonstrated the efficacy of this approach by combining stereocomplementary ADHs with engineered AmDHs to convert various aliphatic secondary alcohols into chiral amines with high conversion rates (up to 99%) and excellent enantiomeric excess (ee >96%). acs.org For the synthesis of this compound, a suitable starting material would be 2,4-hexanediol.
A potential whole-cell system for this conversion could be an E. coli strain co-expressing a suitable ADH and an AmDH. The Mutti group developed such a system for the amination of alcohols, achieving yields of up to 80% and demonstrating its applicability on a gram scale. acs.org The choice of enzymes is critical for controlling the stereochemistry of the final product. For instance, different AmDHs can produce either the (R)- or (S)-enantiomer of the target amine.
Another relevant microbial host is Gluconobacter oxydans. This bacterium possesses a variety of membrane-bound dehydrogenases capable of regio- and stereoselective oxidation of alcohols, including aminopolyols. nottingham.ac.uk While this organism is more commonly used for oxidation reactions, its enzymatic machinery could be harnessed in a multi-step chemoenzymatic route. For example, a chemical step could generate a precursor that is then selectively oxidized by G. oxydans before a final amination step. nottingham.ac.uk
Polyketide-Based Biosynthetic Platforms
An alternative and highly versatile approach for producing amino alcohols is through engineered polyketide synthase (PKS) platforms in microorganisms like Streptomyces albus. researchgate.netbiorxiv.org PKSs are modular enzymes that build complex carbon chains from simple acyl-CoA precursors. By engineering these PKS pathways and introducing post-PKS modification enzymes, a wide array of chemicals can be synthesized from basic carbon sources like glucose. researchgate.netbiorxiv.org
Recent research has demonstrated the production of various amino alcohols by integrating a terminal thioreductase (TR) and a transaminase (TA) into a PKS assembly line. researchgate.netbiorxiv.org The PKS modules assemble a specific carbon backbone, which is then released as an aldehyde by the TR. Subsequently, a cognate TA converts the aldehyde into the corresponding amino alcohol. This platform has been successfully used to produce compounds structurally related to this compound, such as 1-aminohexan-3-ol. biorxiv.org
The production of 1-aminohexan-3-ol was achieved in an engineered S. albus strain, reaching a titer of 17.1 mg/L. biorxiv.org By manipulating the starter and extender units fed into the PKS pathway, the structure of the final product can be precisely controlled. For the synthesis of this compound, the PKS modules would need to be engineered to assemble a 4-keto-2-hexanol precursor, which would then be aminated by a suitable transaminase. The productivity of such a system can be significantly enhanced by optimizing the fermentation conditions and the metabolic flux towards the desired precursors. For example, supplementation with L-valine, a precursor for butyryl-CoA, dramatically increased the titer of 1-aminohexan-3-ol in the aforementioned study. biorxiv.org
The table below summarizes the potential microbial systems and their demonstrated performance for the synthesis of analogous amino alcohols, illustrating the prospective routes for this compound production.
| Microbial System | Biocatalytic Strategy | Target/Analogous Product | Key Enzymes | Achieved Titer/Yield | Reference |
| Engineered E. coli | Hydrogen-Borrowing Cascade | Chiral Amines from Alcohols | Alcohol Dehydrogenase (ADH), Amine Dehydrogenase (AmDH) | Up to 80% yield | acs.org |
| Engineered Streptomyces albus | PKS Platform with Post-PKS Modification | 1-Aminohexan-3-ol | Polyketide Synthase (PKS), Thioreductase (TR), Transaminase (TA) | 17.1 mg/L | biorxiv.org |
| Gluconobacter oxydans | Chemoenzymatic Route | Iminosugar Intermediates | Membrane-bound Dehydrogenases | Nearly quantitative conversions | nottingham.ac.uk |
These microbial systems, whether based on whole-cell biotransformations with specific enzyme cascades or on versatile fermentation platforms like engineered PKS, provide a powerful and sustainable toolkit for the stereoselective synthesis of this compound. Further research and metabolic engineering efforts are expected to optimize these processes for industrial-scale production.
Reactions Involving the Amino Functional Group
The primary amino group in this compound is a key site for a variety of chemical transformations, including nucleophilic attacks, condensation reactions, and derivatizations.
Nucleophilic Substitution and Addition Reactions
The amino group of amino alcohols like this compound can act as a nucleophile, participating in substitution and addition reactions. For instance, the amino group can be reduced to form primary amines. In analogous compounds such as 1-aminohexan-2-ol, the amino group allows for reactions like amination, where a halogenated alcohol can react with aqueous ammonia (B1221849) under pressure and heat. This suggests that this compound could undergo similar nucleophilic substitution reactions.
Furthermore, the amino group's nucleophilicity is fundamental to its role in more complex syntheses. It can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds, a foundational step in the construction of more complex molecular architectures.
Condensation Reactions with Carbonyl Compounds (e.g., Formaldehyde)
The reaction of amino alcohols with carbonyl compounds, particularly formaldehyde (B43269), is a well-documented area of study. The condensation of primary 1,2-amino alcohols with formaldehyde can lead to the formation of heterocyclic structures like oxazolidines. researchgate.net For example, the condensation of resorcarenes with various amino alcohols, including 6-aminohexan-1-ol, in the presence of excess formaldehyde results in the formation of tetrabenzoxazines. capes.gov.brresearchgate.net These reactions proceed via the initial formation of a hydroxymethyl amino derivative, which then cyclizes. Given the structural similarities, this compound is expected to react with formaldehyde to form analogous heterocyclic products. The process is initiated by the nucleophilic attack of the amino group on the carbonyl carbon of formaldehyde, followed by an intramolecular reaction of the hydroxyl group.
Hexamethylenetetramine, which is formed from the condensation of ammonia and formaldehyde, can be cleaved in acidic media to provide C-N subunits that can then react with various substrates. scribd.com This highlights the reactive potential of the products derived from amine-formaldehyde condensations.
Derivatization for Analytical and Synthetic Purposes
The functional groups of this compound allow for various derivatization reactions, which are crucial for both analytical detection and synthetic applications. For analytical purposes, derivatization is often employed to enhance the detectability of the molecule in techniques like HPLC. Pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) allows for the rapid and automated analysis of amino acids and related compounds. shimadzu.com
For synthetic purposes, derivatization can be used to protect one of the functional groups while the other is being modified. For instance, the amino group of 6-aminohexan-1-ol can be protected with a Boc group to allow for selective reaction at the hydroxyl group. mdpi.com Similarly, the hydroxyl group can be derivatized, for example, through the formation of esters or ethers, to direct reactivity towards the amino group. oup.com These derivatization strategies are fundamental in multi-step syntheses involving bifunctional molecules like this compound.
Nitrosation Reactions and Rearrangements (e.g., studies on 1-aminohexan-2-ol)
The reaction of primary amines with nitrous acid can lead to a variety of products through the formation of a diazonium intermediate. Studies on the analogous compound, 1-aminohexan-2-ol, provide significant insight into the potential reactivity of this compound under nitrosating conditions. The reaction of 1-aminohexan-2-ol with nitrous acid yields a mixture of products including hexan-2-one, hexane-1,2-diol, and N-nitroso-oxazolidine derivatives. researchgate.netresearchgate.net The formation of these products is indicative of deamination and rearrangement pathways. The absence of 1,2-epoxyhexane (B74757) in the product mixture is a notable finding. researchgate.net This suggests that the reaction of this compound with nitrous acid would likely also result in a complex mixture of rearranged and deaminated products.
Reactions Involving the Hydroxyl Functional Group
The secondary hydroxyl group in this compound is also a site of significant reactivity, participating in oxidation and reduction reactions.
Oxidation and Reduction Pathways
The hydroxyl group of amino alcohols can be oxidized to the corresponding ketone or aldehyde. In the case of this compound, which possesses a secondary alcohol, oxidation would be expected to yield 4-aminohexan-2-one. Common oxidizing agents for such transformations include potassium permanganate (B83412) or chromium trioxide.
Below is a table summarizing the expected products from the key reactions of this compound.
| Reaction Type | Functional Group Involved | Typical Reagents | Expected Product(s) |
| Nucleophilic Substitution | Amino | Halogenating agent, Ammonia | Halogenated or further aminated derivatives |
| Condensation | Amino and Hydroxyl | Formaldehyde | Oxazolidine derivatives |
| Derivatization (Protection) | Amino | Boc anhydride | N-Boc-4-aminohexan-2-ol |
| Nitrosation | Amino | Nitrous Acid | Mixture including ketones and diols |
| Oxidation | Hydroxyl | Potassium permanganate, Chromium trioxide | 4-Aminohexan-2-one |
Esterification and Etherification Reactions
The hydroxyl group of this compound can undergo esterification and etherification, which are fundamental transformations for this class of compounds.
Esterification: The secondary alcohol at the C-2 position can be acylated to form esters. This reaction is typically carried out using acylating agents such as acyl chlorides or carboxylic acid anhydrides, often in the presence of a base to neutralize the acid byproduct. A general example is the reaction with an acyl chloride (R-COCl) in a non-nucleophilic solvent like dichloromethane, with a tertiary amine base such as triethylamine. rsc.org
In a related transformation, the esterification of an aminohexanol derivative, 6-((2′-Amino-6-morpholino-[4,5′-bipyrimidin]-2-yl)amino)hexan-1-ol, has been demonstrated using a carboxylic acid (N-α-tert-Butoxycarbonyl-L-leucine) in the presence of the coupling agent N,N′-dicyclohexylcarbodiimide (DCC) and a catalytic amount of dimethylaminopyridine (DMAP). mdpi.com This method, known as the Steglich esterification, is a powerful tool for forming esters under mild conditions, which would be applicable to this compound, especially when sensitive functional groups are present.
Etherification: The hydroxyl group can also be converted to an ether. A common method for this is the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. For amino alcohols, this requires careful selection of reagents to avoid competing N-alkylation. Protection of the amino group is often a prerequisite for successful O-alkylation. A relevant example involves the reaction of a phenol (B47542) with 6-chlorohexan-1-ol in the presence of a base (K₂CO₃) and a catalyst (KI) to form an ether linkage, demonstrating the utility of alkyl halides in such reactions. mdpi.com
Cyclization Chemistry and Heterocycle Formation
The presence of both an amino and a hydroxyl group in a 1,3-relationship makes this compound a valuable precursor for the synthesis of various nitrogen and oxygen-containing heterocyclic systems.
Intramolecular Cyclization to Form Oxygen and Nitrogen Heterocycles (e.g., Oxazolidines)
Intramolecular reactions of this compound and its derivatives can lead to the formation of saturated five-membered rings. A key example is the formation of oxazolidines.
Oxazolidines can be synthesized by the condensation of a 1,2-amino alcohol with an aldehyde or ketone. In a study on the nitrosation of 1-aminohexan-2-ol, the formation of N-nitroso-oxazolidines was observed as a major product. psu.edu This reaction proceeds via diazotization of the primary amine, followed by intramolecular cyclization where the hydroxyl group attacks the intermediate carbocation or a related species. The initial product, an oxazolidine, is then nitrosated at the ring nitrogen under the reaction conditions. psu.edu For example, the reaction of 1-aminohexan-2-ol with hexan-2-one (formed in situ) followed by nitrosation yielded 2,5-dibutyl-2-methyl-N-nitroso-oxazolidine. psu.edu
A more direct route to oxazolidines involves the reaction of amino alcohols with formaldehyde. researchgate.netcapes.gov.br This reaction typically leads to the formation of a 1,3-oxazolidine ring, demonstrating a common pathway for heterocycle synthesis from amino alcohol precursors. researchgate.net
Another important intramolecular cyclization occurs via Curtius rearrangement. An amphotericin B derivative featuring a carboxylic acid was treated with diphenyl phosphoryl azide (DPPA), leading to a Curtius rearrangement. The resulting isocyanate was intramolecularly trapped by a neighboring hydroxyl group to form a cyclic carbamate, specifically an oxazolidinone. google.com This strategy could be conceptually applied to a derivative of this compound to form a substituted oxazolidin-2-one.
Intermolecular Heteroannulation Reactions
This compound and its close chemical relatives can participate in intermolecular reactions where two or more molecules combine to form a heterocyclic ring system. These heteroannulation reactions are powerful methods for constructing complex heterocycles.
A pertinent example is the reaction of α-aminoketones with isocyanates to synthesize substituted 4-imidazolin-2-ones. researchgate.net In this study, 4-aminohexan-3-one, an oxidized derivative of this compound, was reacted with aryl isocyanates. The reaction proceeds via a double condensation, where the α-aminoketonereacts with two equivalents of the isocyanate to yield N,3-diaryl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxamides in moderate to good yields. researchgate.net This highlights a pathway where the amino group and the adjacent carbon atom of a 4-aminohexane scaffold are incorporated into a new heterocyclic ring.
The following table presents data on a representative intermolecular heteroannulation reaction.
| Reactants | Reagents | Product | Yield | Reference |
| 4-Aminohexan-3-one, Phenyl isocyanate | Triethylamine, CH₂Cl₂ | 4,5-Diethyl-N,1,3-triphenyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxamide | 65% | researchgate.net |
Reaction Kinetics and Proposed Mechanisms
Understanding the kinetics and mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes.
The nitrosation of 1-aminohexan-2-ol with nitrous acid provides insight into competing reaction pathways. The reaction yields a mixture of products, including hexan-2-one (from a 1,2-hydride shift), hexane-1,2-diol, and N-nitroso-oxazolidines. psu.edu The product distribution is highly dependent on pH. At pH values between 3.0 and 4.5, the predominant mechanism involves a 1,2-hydride shift to form the ketone and subsequent formation of the oxazolidine. At a higher pH of 6.5, the formation of the diol becomes more significant, suggesting that epoxide formation followed by hydrolysis is not the primary pathway under these conditions. psu.edu
Mechanistic studies on the acylation of alcohols catalyzed by N-heterocyclic carbenes (NHCs) provide a framework for understanding the kinetics of esterification. In one such study, the acylation of secondary alcohols was found to be zero-order with respect to the alcohol concentration and first-order with respect to the catalyst concentration. rsc.org This implies that the rate-determining step involves the catalyst and the acylating agent, not the alcohol. The proposed mechanism involves the formation of an acyl-azolium intermediate from the NHC and the acylating agent, which is then attacked by the alcohol in a rapid, non-rate-limiting step.
The aza-Cope–Mannich reaction is a powerful cascade sequence for constructing nitrogen heterocycles. The mechanism involves a ambeed.comambeed.com-sigmatropic rearrangement of an unsaturated iminium ion (aza-Cope rearrangement), which is rendered irreversible by trapping the resulting enol or enamine intermediate via an intramolecular Mannich cyclization. nih.gov While not directly demonstrated on this compound, this mechanistic principle is applicable to appropriately designed unsaturated derivatives for the synthesis of complex cyclic amines.
The proposed mechanism for the formation of 4-imidazolin-2-ones from α-aminoketones and isocyanates involves the initial formation of a urea (B33335) intermediate from the amine and one equivalent of isocyanate. This is followed by an intramolecular nucleophilic addition to a second molecule of isocyanate, which then undergoes cyclization and dehydration to form the final heterocyclic product. researchgate.net
Advanced Spectroscopic and Structural Characterization of 4 Aminohexan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for determining the complete structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map out the entire molecular framework.
The structure of 4-aminohexan-2-ol (C₆H₁₅NO) can be unequivocally confirmed by ¹H and ¹³C NMR. The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional groups.
Proton (¹H) NMR Spectroscopy: The ¹H spectrum for this compound would display distinct signals for each set of non-equivalent protons. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of adjacent protons, as dictated by J-coupling. Based on the structure, a predicted ¹H NMR spectrum is detailed below.
Predicted ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| 1 | ~1.15 | Doublet (d) | 3H | -CH(OH)CH₃ |
| 2 | ~3.80 | Multiplet (m) | 1H | -CH (OH)CH₃ |
| 3 | ~1.40 - 1.60 | Multiplet (m) | 2H | -CH(NH₂)CH₂ CH(OH)- |
| 4 | ~2.80 - 3.00 | Multiplet (m) | 1H | -CH (NH₂)CH₂CH₃ |
| 5 | ~1.40 - 1.60 | Multiplet (m) | 2H | -CH(NH₂)CH₂ CH₃ |
| 6 | ~0.90 | Triplet (t) | 3H | -CH₂CH₃ |
| - | Variable | Broad Singlet | 2H | -NH₂ |
Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing a single peak for each unique carbon atom. For this compound, which has six carbon atoms in different chemical environments, six distinct signals are expected. The chemical shifts are indicative of the carbon type (e.g., sp³ hybridized, attached to an electronegative atom).
Predicted ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) (Predicted) | Assignment |
|---|---|---|
| 1 | ~23 | C1 (-CH₃) |
| 2 | ~67 | C2 (-CH(OH)) |
| 3 | ~45 | C3 (-CH₂-) |
| 4 | ~55 | C4 (-CH(NH₂)-) |
| 5 | ~29 | C5 (-CH₂-) |
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the molecular puzzle by showing correlations between nuclei. rsc.orgsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting:
The proton at C-2 with the methyl protons at C-1 and the methylene (B1212753) protons at C-3.
The proton at C-4 with the methylene protons at C-3, the amino protons (NH₂), and the methylene protons at C-5.
The methylene protons at C-5 with the methyl protons at C-6.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to (¹J-coupling). rsc.orgmdpi-res.com It allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~3.80 ppm would show a cross-peak with the carbon signal at ~67 ppm, confirming their assignment as H-2 and C-2, respectively.
Protons at C-1 (methyl) correlating to the carbon at C-2.
The proton at C-2 correlating to carbons C-1, C-3, and potentially C-4.
Protons at C-6 (methyl) correlating to the carbon at C-5 and potentially C-4. These correlations would definitively link the hexan-2-ol and the 4-amino fragments of the molecule.
This compound possesses two chiral centers at positions C-2 and C-4, meaning it can exist as four distinct stereoisomers (two pairs of enantiomers: (2R,4R)/(2S,4S) and (2R,4S)/(2S,4R)). Standard NMR spectroscopy cannot distinguish between enantiomers. Chiral NMR techniques are employed to resolve the signals of enantiomers, allowing for the determination of their relative amounts, or enantiomeric excess (ee). This is typically achieved by adding a chiral resolving agent to the NMR sample. google.com
Chiral Shift Reagents (CSRs): These are often lanthanide complexes that bind reversibly to the analyte, forming transient diastereomeric complexes. These complexes have different magnetic environments, causing the signals of the formerly indistinguishable enantiomers to shift to different frequencies in the ¹H NMR spectrum.
Chiral Solvating Agents (CSAs): These are chiral molecules that form weak, transient diastereomeric solvates with the enantiomers of the analyte. This interaction is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers.
By integrating the separated signals corresponding to each enantiomer, the enantiomeric excess can be calculated with high accuracy.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. rsc.org
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). rsc.org This precision allows for the determination of a molecule's exact mass, which in turn can be used to deduce its elemental formula. uni.lu
For this compound, with the molecular formula C₆H₁₅NO, the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 118.1226. uni.lu An experimental HRMS measurement yielding a value extremely close to this calculated mass (e.g., within 5 ppm) would provide strong evidence to confirm the elemental composition C₆H₁₅NO, distinguishing it from other potential compounds with the same nominal mass.
HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₆H₁₆NO⁺ | 118.1226 |
In a mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragment ions. Analyzing the masses of these fragments provides clues about the molecule's structure. For this compound, the fragmentation is driven by the locations of the amine and alcohol functional groups.
Common fragmentation pathways include:
Alpha-Cleavage: The bonds adjacent to the heteroatoms (oxygen and nitrogen) are prone to breaking.
Cleavage adjacent to the nitrogen at C-4 can produce a stable iminium ion. For example, cleavage of the C3-C4 bond would yield a fragment at m/z 72 ([CH₃CH₂CH(NH₂)]⁺).
Cleavage adjacent to the oxygen at C-2 can produce a stable oxonium ion. For example, cleavage of the C2-C3 bond would yield a fragment at m/z 45 ([CH₃CH(OH)]⁺).
Loss of Small Neutral Molecules:
Loss of water (H₂O) from the molecular ion is a common fragmentation for alcohols, which would produce an ion at m/z 99 ([M-18]⁺).
Loss of ammonia (B1221849) (NH₃) from the molecular ion can also occur, yielding an ion at m/z 100 ([M-17]⁺).
The presence of these specific fragments in the mass spectrum helps to confirm the positions of the hydroxyl and amino groups on the hexane (B92381) backbone.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 117 | [C₆H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 102 | [C₅H₁₂NO]⁺ | Loss of methyl radical (•CH₃) |
| 99 | [C₆H₁₃N]⁺ | Loss of water (H₂O) |
| 88 | [C₄H₁₀NO]⁺ | Loss of ethyl radical (•C₂H₅) |
| 72 | [C₄H₁₀N]⁺ | α-cleavage at C3-C4 |
Gas-Phase Ionization Techniques
Gas-phase ionization techniques, particularly mass spectrometry, are crucial for determining the molecular weight and fragmentation patterns of this compound. The compound has a molecular formula of C6H15NO and a molecular weight of approximately 117.19 g/mol . chemsrc.com
Electrospray ionization (ESI) is a soft ionization technique that can be used to analyze this compound, often resulting in the observation of the protonated molecule [M+H]+. caltech.edu This method is particularly useful for confirming the molecular weight of the compound. Predicted collision cross-section (CCS) values, which are important for ion mobility mass spectrometry, have been calculated for various adducts of this compound. uni.lu These theoretical calculations help in the structural elucidation of the ion in the gas phase.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 118.12264 | 128.4 |
| [M+Na]+ | 140.10458 | 133.9 |
| [M-H]- | 116.10809 | 126.8 |
| [M+NH4]+ | 135.14919 | 149.8 |
| [M+K]+ | 156.07852 | 133.7 |
| [M+H-H2O]+ | 100.11262 | 123.9 |
| [M]+ | 117.11482 | 126.0 |
Note: Data is based on theoretical predictions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. The molecule contains a primary amine (-NH2), a secondary alcohol (-OH), and aliphatic C-H bonds.
Infrared spectroscopy of related amino alcohols shows characteristic absorption bands. For instance, the N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The O-H stretching vibration from the alcohol group usually appears as a broad band around 3200-3600 cm⁻¹. The presence of C-H stretching vibrations from the hexyl chain would be expected in the 2850-3000 cm⁻¹ region. For a related compound, an IR spectrum showed a peak at 3334 cm⁻¹ attributed to N-H stretching. google.com
While a specific Raman spectrum for this compound is not widely published, Raman spectroscopy is a valuable complementary technique to IR. It is particularly sensitive to non-polar bonds and can be used for in-situ reaction monitoring.
Table 2: Expected Infrared Absorption Ranges for this compound Functional Groups
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (broad) |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For a molecule like this compound, hydrogen bonding involving the amine and hydroxyl groups would be a key feature of its crystal structure.
While a specific single-crystal X-ray structure for this compound is not found in the searched literature, studies on related amino alcohol derivatives have utilized this technique to confirm molecular structures. researchgate.net For example, X-ray diffraction has been used to determine the structures of complexes involving amino alcohols. nih.gov The ability of amino alcohols to form ordered crystalline structures is also exploited in chiral resolution, where diastereomeric salts are separated by crystallization. The detailed study of crystal structures is fundamental to understanding how molecules pack in the solid state and interact with their neighbors. semi.ac.cn
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are essential for the separation, purification, and analysis of this compound from reaction mixtures or for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of amino alcohols. Due to their polarity, reversed-phase HPLC is a common method. For the analysis of related compounds like 4-aminophenol, a mixed-mode stationary phase column can be used with a mobile phase consisting of water, acetonitrile, and a buffer. sielc.comsielc.com
For chiral compounds like this compound, which has stereocenters, chiral HPLC is necessary to separate the enantiomers. This often involves derivatization with a chiral reagent or the use of a chiral stationary phase. nih.govnih.gov The development of green micellar liquid chromatography methods for the enantioseparation of amino alcohols highlights ongoing advancements in this area. nih.gov Online solid-phase extraction (SPE) coupled with HPLC can be used for the automated analysis of amino alcohols in complex matrices like plasma. rsc.org
Table 3: Example HPLC Conditions for a Related Amino Compound (4-Aminophenol) sielc.com
| Parameter | Condition |
|---|---|
| Column | Primesep 100, 4.6x150 mm, 5 µm |
| Mobile Phase | Acetonitrile – 10%, Water, H₂SO₄ – 0.2% |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds like this compound. The compound's polarity, due to the amine and hydroxyl groups, may necessitate derivatization to improve its volatility and chromatographic behavior.
GC analysis has been used to monitor the progress of reactions involving amino alcohols. google.com The NIST Chemistry WebBook contains GC data for the isomeric compound 2-hexanamine, indicating that GC is a suitable technique for this class of compounds. nist.gov In studies of related amino alcohols, GC has been used to determine the yields of products from chemical reactions. psu.edu
Theoretical and Computational Investigations of 4 Aminohexan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of 4-aminohexan-2-ol.
The electronic structure of this compound would be investigated using methods like Density Functional Theory (DFT). A suitable functional, such as B3LYP, in conjunction with a basis set like 6-311G**, would be chosen to balance accuracy and computational cost. researchgate.net Such calculations would reveal the distribution of electron density, highlighting the polar nature of the C-O, C-N, O-H, and N-H bonds.
Natural Bond Orbital (NBO) analysis would be employed to quantify the hybridization of atomic orbitals and the nature of the chemical bonds. For instance, the oxygen and nitrogen atoms are expected to exhibit sp³ hybridization, consistent with their tetrahedral-like geometry. The analysis would also quantify the extent of lone pair delocalization and hyperconjugative interactions, which contribute to the molecule's stability.
Table 1: Hypothetical NBO Analysis Data for this compound
| Bond/Lone Pair | Type | Occupancy | Hybridization |
| O - H | σ | 1.99e | O: sp³.¹; H: s |
| C2 - O | σ | 1.98e | C2: sp³.²; O: sp².⁹ |
| N - H | σ | 1.99e | N: sp³.⁰; H: s |
| C4 - N | σ | 1.97e | C4: sp³.¹; N: sp².⁹ |
| LP (1) O | n | 1.95e | sp².⁹ |
| LP (1) N | n | 1.93e | sp³.⁰ |
Note: This data is illustrative and not from actual calculations.
Due to the presence of multiple rotatable bonds, this compound can exist in numerous conformations. A systematic conformational search, often using molecular mechanics force fields initially, followed by higher-level quantum mechanical geometry optimizations, would be performed to identify the low-energy conformers. The relative energies of these conformers are crucial for understanding the molecule's flexibility and the populations of different shapes at thermal equilibrium. The presence of intramolecular hydrogen bonding between the hydroxyl and amino groups would be a key factor in determining the most stable conformations.
Quantum chemical calculations can predict various spectroscopic parameters that can be compared with experimental data for validation.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are valuable for assigning experimental spectra.
Vibrational Spectroscopy: The vibrational frequencies and intensities for IR and Raman spectra would be computed. This allows for the assignment of characteristic vibrational modes, such as the O-H and N-H stretching frequencies, which would be sensitive to hydrogen bonding.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations would be used to predict electronic excitation energies and oscillator strengths, providing insight into the molecule's UV-Vis absorption profile, although significant absorption is not expected for this saturated compound.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While quantum chemical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape of this compound in different environments (e.g., in a vacuum or in a solvent). researchgate.net By simulating the atomic motions over time, MD can explore the full range of accessible conformations and the transitions between them. The resulting trajectory can be analyzed to generate Ramachandran-like plots for the dihedral angles, revealing the preferred conformational regions.
Computational Modeling of Reaction Pathways and Transition States
Computational methods are powerful tools for investigating the mechanisms of chemical reactions involving this compound. For a given reaction, the geometries of the reactants, products, and, most importantly, the transition state (the energy maximum along the reaction coordinate) would be optimized. rsc.org The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition state correctly connects the reactants and products. rsc.org
In Silico Prediction of Chemical Reactivity and Selectivity
The reactivity of this compound can be predicted using various computational descriptors derived from its electronic structure.
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO, likely localized on the nitrogen and oxygen atoms, indicates the sites susceptible to electrophilic attack. The LUMO points to the sites for nucleophilic attack.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface. Regions of negative potential (red) indicate nucleophilic sites (lone pairs of oxygen and nitrogen), while regions of positive potential (blue) indicate electrophilic sites (hydrogen atoms of the hydroxyl and amino groups).
Fukui Functions: These are used to predict the local reactivity and selectivity. They quantify the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thus identifying the most electrophilic and nucleophilic sites with greater precision.
Applications of 4 Aminohexan 2 Ol in Synthetic Chemistry and Material Science
Role as a Versatile Building Block in Organic Synthesis
Amino alcohols, such as 4-Aminohexan-2-ol, are widely recognized as versatile building blocks in organic synthesis. Their ability to react at either the amino or the hydroxyl group, or both, allows for the construction of a diverse array of more complex molecules. researchgate.net The nucleophilic nature of the amino group and the hydroxyl group's capacity to be transformed into a good leaving group or to participate in esterification and etherification reactions are central to their synthetic utility.
These compounds can be used to introduce the 4-amino-2-hydroxyhexyl moiety into a target molecule, potentially influencing its physical, chemical, and biological properties. For instance, the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals, can be initiated from amino alcohol precursors. The specific stereochemistry of this compound (with its two chiral centers) makes it a particularly interesting starting material for the synthesis of enantiomerically pure compounds.
Intermediate in the Production of Fine Chemicals and Specialty Chemicals
Fine chemicals are pure, single substances produced in limited quantities and are often used as intermediates in the production of specialty chemicals such as pharmaceuticals, agrochemicals, and fragrances. mdpi.comresearchgate.net Due to its specific structure and functional groups, this compound is a potential intermediate in the synthesis of such high-value products.
The production of fine chemicals often involves multi-step syntheses where the unique functionalities of a molecule like this compound can be exploited to build molecular complexity in a controlled manner. For example, it could serve as a precursor to chiral auxiliaries, which are instrumental in controlling the stereochemistry of chemical reactions, a critical aspect in the synthesis of many modern drugs.
Ligand Precursor in Asymmetric Catalysis
Chiral amino alcohols are a cornerstone in the field of asymmetric catalysis, where they are frequently used as precursors for the synthesis of chiral ligands. mdpi.commdpi.comsemanticscholar.org These ligands, when complexed with a metal center, can catalyze reactions to produce one enantiomer of a chiral product in excess over the other. This is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful.
This compound, being a chiral molecule, is a prime candidate for development into a chiral ligand. The amino and hydroxyl groups can be readily modified to create bidentate or polydentate ligands that can coordinate to a metal. The specific steric and electronic environment created by the hexyl backbone and the positions of the functional groups would influence the selectivity of the resulting catalyst.
Table 1: Examples of Asymmetric Reactions Catalyzed by Metal Complexes of Chiral Amino Alcohol-Derived Ligands This table presents representative data for analogous systems due to the lack of specific data for this compound.
| Reaction Type | Chiral Ligand Type | Metal | Substrate | Product Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Ruthenium-Aminoindanol Complex | Ru | N-Phosphinyl Ketimine | Up to 82% |
| Borane Reduction of Ketones | Oxazaborolidine from Amino Alcohol | B | α-Chloroacetophenone | Up to 94% |
Integration into Polymeric Materials and Functional Polymers
The incorporation of functional monomers into polymers is a key strategy for developing materials with tailored properties. Amino alcohols like this compound can be integrated into polymer chains to introduce both amino and hydroxyl functionalities. whiterose.ac.uk These groups can impart specific characteristics to the polymer, such as improved hydrophilicity, adhesion, and biocompatibility. They can also serve as reactive sites for post-polymerization modification, allowing for the attachment of other molecules to the polymer backbone.
For example, this compound could be used as a monomer in the synthesis of polyurethanes or polyesters, where its hydroxyl and amino groups would react with isocyanates or carboxylic acid derivatives, respectively. The resulting polymers would have pendant amino or hydroxyl groups (depending on the reaction conditions and stoichiometry) that could be used to cross-link the polymer, attach bioactive molecules, or modify the surface properties of the material.
Functionalization of Biomolecules (e.g., Oligonucleotides)
The covalent attachment of molecules to biomolecules, known as bioconjugation, is a powerful tool in biotechnology and medicine. nih.gov Amino-functionalized molecules are often used as linkers to attach labels, drugs, or other moieties to biomolecules such as proteins and nucleic acids.
While specific studies on this compound are not available, related aminohexanols have been used to functionalize oligonucleotides. nih.govspringernature.com In this context, a protected form of the amino alcohol is typically converted into a phosphoramidite (B1245037) derivative, which can then be incorporated into the oligonucleotide chain during solid-phase synthesis. mdpi.com After synthesis and deprotection, the free amino group on the hexanol linker can be used to attach fluorescent dyes, biotin, or other reporter groups. nih.gov This labeling is crucial for various diagnostic and research applications, such as in DNA sequencing and hybridization assays.
Precursor for Pharmacologically Relevant Scaffold Synthesis
The synthesis of novel molecular scaffolds is a central theme in medicinal chemistry in the quest for new therapeutic agents. Amino alcohols are valuable starting materials for the creation of a wide range of pharmacologically active compounds. nih.gov
Purine (B94841) and pyrimidine (B1678525) derivatives are of immense interest in medicinal chemistry due to their presence in the building blocks of DNA and RNA and their involvement in numerous biological processes. utah.eduwikipedia.org Consequently, synthetic analogues of purines and pyrimidines are widely explored as potential therapeutic agents, including anticancer and antiviral drugs. nih.gov
Amino alcohols can be used to introduce side chains onto the purine or pyrimidine core, which can significantly modulate the biological activity of the resulting conjugate. For instance, a common synthetic strategy involves the nucleophilic substitution of a halogenated purine or pyrimidine with the amino group of an amino alcohol. This reaction attaches the amino alcohol moiety to the heterocyclic core, creating a new derivative with potentially altered pharmacological properties. The hydroxyl group of the amino alcohol can also be used as a point of attachment or further modification.
Table 2: Synthesis of Pyrimidine Conjugates via Nucleophilic Substitution This table is based on a study of 6-aminohexanoyl-linked benzoxazine (B1645224) derivatives with various chloropyrimidines, illustrating a relevant synthetic approach.
| Chloropyrimidine Reactant | Product Yield |
|---|---|
| 2-amino-4,6-dichloropyrimidine | 68% |
| 4,6-dichloropyrimidine | 68% |
| 2-amino-4-chloropyrimidine | 26% |
| 2-chloropyrimidine | 13% |
This approach highlights how an amino-containing building block can be used to synthesize a library of pyrimidine derivatives for biological screening. nih.gov
Conclusion and Future Directions in 4 Aminohexan 2 Ol Research
Synthesis of Key Research Findings and Methodological Advances
Currently, detailed research findings specifically for 4-aminohexan-2-ol are limited. Most of the available information pertains to its isomers, such as 1-aminohexan-2-ol (B1280611), and the broader class of amino alcohols. The primary available data for this compound includes its basic chemical and physical properties sigmaaldrich.comnih.govchemsrc.com.
Methodological advances in the synthesis of related amino alcohols provide a strong foundation for the potential synthesis of this compound. Key methodologies include:
Chemical Synthesis: Traditional chemical synthesis routes for amino alcohols often involve the reduction of corresponding amino ketones or the aminolysis of epoxides. Asymmetric synthesis to obtain specific stereoisomers is a significant area of research for related compounds uni-greifswald.de.
Biocatalysis: An emerging and powerful methodological advance is the use of enzymes for the synthesis of chiral amines and amino alcohols. Amine dehydrogenases (AmDHs) and transaminases are being explored for the asymmetric amination of ketones uni-greifswald.deresearchgate.net. These biocatalytic methods offer high stereoselectivity under mild reaction conditions, which is a significant advantage over traditional chemical methods acs.org.
Biosynthetic Platforms: Recent research has focused on developing engineered microbial platforms for the production of various chemicals from renewable feedstocks. A notable development is a polyketide synthase (PKS)-based platform capable of producing a range of diols and amino alcohols biorxiv.orgresearchgate.netbiorxiv.org. By engineering the PKS and downstream processing enzymes, it is conceivable that this compound could be produced biosynthetically biorxiv.orgresearchgate.netbiorxiv.org. This approach allows for the creation of "unnatural" alcohols and amines, potentially including this compound researchgate.net.
Table 1: Methodological Approaches for Amino Alcohol Synthesis
| Methodology | Description | Potential Application to this compound | Key References |
|---|---|---|---|
| Chemical Synthesis | Asymmetric reduction of amino ketones or aminolysis of epoxides. | A viable route, though may require significant optimization for stereoselectivity. | uni-greifswald.de |
| Biocatalysis | Use of enzymes like Amine Dehydrogenases (AmDHs) and transaminases for asymmetric synthesis. | Offers a highly selective and sustainable route to specific enantiomers. | uni-greifswald.deresearchgate.netacs.org |
| Biosynthetic Platforms | Engineered microbial systems, such as Polyketide Synthase (PKS) platforms, for de novo synthesis. | A promising future direction for sustainable and tunable production. | biorxiv.orgresearchgate.netbiorxiv.org |
Identification of Unexplored Research Frontiers
Given the nascent stage of research into this compound, a vast number of research frontiers remain unexplored. Based on the applications and studies of its isomers and other structurally related amino alcohols, the following areas represent significant opportunities for new research:
Fundamental Chemical and Physical Characterization: A comprehensive study of the physicochemical properties of this compound is a critical first step. This includes detailed spectroscopic analysis (NMR, IR, MS), determination of its pKa values, solubility in various solvents, and thermal stability.
Stereoselective Synthesis: Developing robust and efficient methods for the stereoselective synthesis of all four possible stereoisomers of this compound is a major synthetic challenge and a crucial frontier. This would enable the investigation of stereospecific properties and applications.
Pharmacological Screening: Isomers like 1-aminohexan-2-ol have been investigated as intermediates for pharmaceuticals . A systematic screening of this compound and its derivatives for various biological activities, including as potential enzyme inhibitors, receptor ligands, or antimicrobial agents, is a key unexplored area. For instance, a related compound, (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol, has been identified as a promising vaccine adjuvant nih.gov.
Materials Science Applications: Amino alcohols can serve as monomers or building blocks for polymers and other materials google.com. The potential of this compound in the synthesis of novel polyamides, polyurethanes, or other functional polymers has not been investigated.
Coordination Chemistry: The presence of both an amino and a hydroxyl group makes this compound a potential bidentate ligand for metal ions. The synthesis and characterization of its metal complexes could lead to new catalysts or materials with interesting magnetic or optical properties.
Emerging Paradigms and Interdisciplinary Opportunities
The study of this compound can benefit from and contribute to several emerging scientific paradigms and interdisciplinary fields:
Sustainable Chemistry and Biocatalysis: The shift towards green chemistry and the use of biocatalysts is a major paradigm shift in chemical manufacturing acs.orgnih.gov. Research into the biocatalytic production of this compound would align with this trend and could provide a more sustainable alternative to traditional chemical synthesis researchgate.net. The development of enzyme cascades for the synthesis of high-value chiral molecules from renewable feedstocks is a particularly exciting opportunity researchgate.net.
Synthetic Biology and Metabolic Engineering: The design and construction of novel biosynthetic pathways in microorganisms to produce non-natural chemicals is a rapidly advancing field researchgate.netbiorxiv.org. Creating a microbial strain specifically for the production of this compound would be a significant achievement in synthetic biology and could enable its large-scale, cost-effective production.
Chemo-enzymatic Synthesis: Combining the advantages of chemical and enzymatic steps offers a powerful strategy for the synthesis of complex molecules. A chemo-enzymatic route to this compound or its derivatives could provide a flexible and efficient approach.
Personalized Medicine and Drug Discovery: If this compound or its derivatives are found to have therapeutic potential, they could become part of the growing arsenal (B13267) of small molecules used in drug discovery. The ability to synthesize specific stereoisomers would be crucial for developing targeted therapies. For example, derivatives of amino alcohols are being explored for their use in photodynamic therapy mdpi.com.
Advanced Materials: The bifunctional nature of this compound makes it an interesting candidate for the development of "smart" materials, where the amino and hydroxyl groups can be used for further functionalization or to impart specific properties like self-assembly or responsiveness to stimuli.
Challenges and Outlook for Future Investigation
The primary challenge in the study of this compound is the current lack of foundational research. Overcoming this will require a concerted effort to:
Develop reliable synthetic routes: The initial hurdle is to synthesize sufficient quantities of this compound with high purity to enable further studies.
Isolate and characterize stereoisomers: Separating and characterizing the individual stereoisomers will be essential to understand their unique properties and potential applications.
Secure funding and build research interest: Without a known application, securing funding for fundamental research on a relatively obscure molecule can be challenging. Highlighting its potential based on related compounds will be key.
The outlook for future investigation into this compound is promising, should these initial challenges be met. The broader context of research into amino alcohols suggests that this compound could have untapped potential in pharmaceuticals, materials science, and biocatalysis. The methodological advances in synthetic chemistry and biotechnology provide the necessary tools to begin a systematic exploration of this compound. Future research should be directed towards building a solid foundation of knowledge about its synthesis and properties, which will, in turn, pave the way for the discovery of its potential applications.
Q & A
Q. What are the recommended safety protocols for handling 4-Aminohexan-2-ol in laboratory settings?
Methodological Answer:
- Hazard Identification : Follow GHS classifications for amino alcohols, including skin/eye irritation (Category 2/2A) and respiratory irritation (Category 3) .
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Emergency Measures : For eye exposure, rinse with water for 15+ minutes and seek medical attention. For skin contact, wash with soap and water immediately .
- Storage : Store in a dry, cool environment away from oxidizing agents to prevent exothermic reactions .
Q. What synthetic routes are available for this compound, and how can reaction yields be optimized?
Methodological Answer:
- Core Synthesis : Adapt methods for analogous alcohols (e.g., 4-Methylhexan-3-ol), such as reductive amination of ketones or nucleophilic substitution of haloalcohols .
- Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading). Monitor intermediates via HPLC or GC-MS .
- Yield Improvement : Purify via fractional distillation or recrystallization. Consider chiral resolution techniques if enantiomeric purity is critical .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Quantify impurities using reverse-phase HPLC with UV detection or GC-FID. Compare retention times against commercial standards .
- Structural Confirmation : Employ H/C NMR to verify backbone structure and functional groups. Use FT-IR to confirm -NH and -OH stretches .
- Chirality Assessment : Utilize chiral chromatography or polarimetry for enantiomeric excess determination .
Advanced Research Questions
Q. How can contradictory data in reaction optimization studies for this compound be systematically analyzed?
Methodological Answer:
- Root-Cause Analysis : Apply Ishikawa diagrams to identify variables (e.g., reagent quality, moisture levels) causing yield discrepancies .
- Statistical Validation : Use ANOVA to assess significance of conflicting results. Replicate experiments under controlled conditions to isolate variables .
- Literature Benchmarking : Cross-reference with databases like Reaxys or PubChem to identify inconsistencies in reported reaction conditions .
Q. What computational methods are suitable for predicting the reactivity of this compound under varying catalytic conditions?
Methodological Answer:
- DFT Modeling : Use Gaussian or ORCA to calculate transition states for nucleophilic reactions or hydrogen bonding interactions .
- Machine Learning : Train models on existing amino alcohol reactivity data (e.g., Hammett constants, pKa) to predict regioselectivity in substitution reactions .
- Catalyst Screening : Leverage MolSSI or Materials Project databases to identify compatible catalysts for asymmetric synthesis .
Q. What strategies mitigate thermal instability during large-scale synthesis of this compound?
Methodological Answer:
- Reaction Calorimetry : Use RC1e or similar systems to monitor heat flow and identify exothermic thresholds. Implement controlled addition of reagents .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation. Add stabilizers like BHT (butylated hydroxytoluene) .
- Scale-Up Protocols : Follow QbD (Quality by Design) principles to ensure reproducibility. Validate thermal stability via TGA/DSC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
